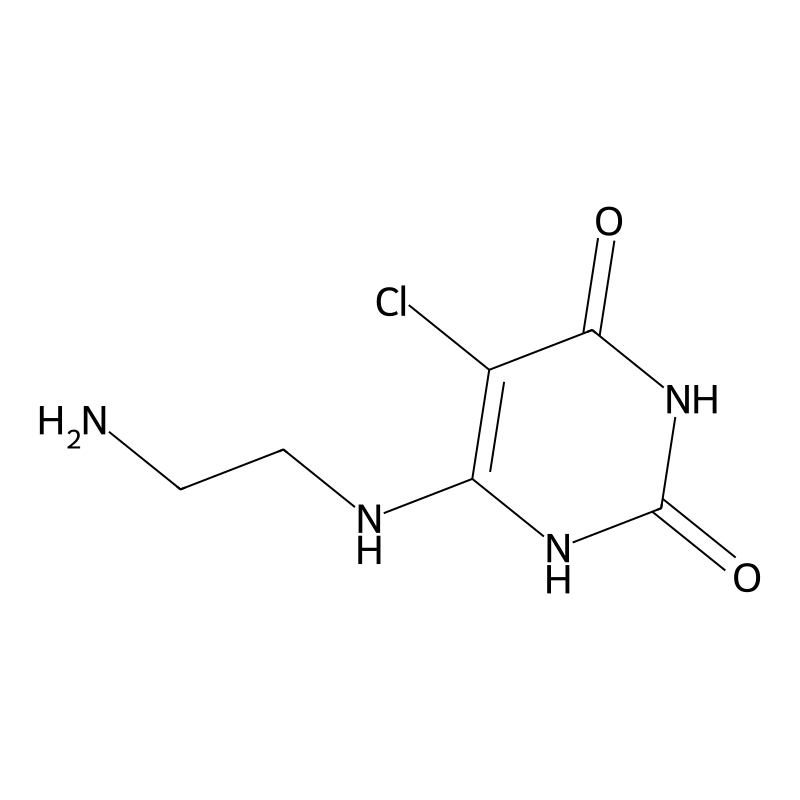

6-(2-Aminoethyl)amino-5-chlorouracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Potential Antiviral Activity:

One of the primary areas of research for 6-ACEAU is its potential as an antiviral agent. Studies have shown that 6-ACEAU can inhibit the replication of various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV) [, ]. The mechanism of action is thought to involve the incorporation of 6-ACEAU into viral DNA, leading to errors during replication and ultimately preventing viral growth. However, further research is needed to fully understand the antiviral efficacy and potential clinical applications of 6-ACEAU.

Other Potential Applications:

In addition to its potential as an antiviral agent, 6-ACEAU has been investigated for other potential applications in scientific research, including:

- Cancer research: Studies have explored the potential use of 6-ACEAU as an anti-cancer agent, as it may interfere with DNA synthesis in cancer cells.

- Enzyme inhibition: Research suggests that 6-ACEAU may act as an inhibitor of certain enzymes, potentially leading to new therapeutic applications.

6-(2-Aminoethyl)amino-5-chlorouracil is a synthetic compound that exhibits significant potential in cancer research due to its inhibitory effects on thymidine phosphorylase, an enzyme crucial for angiogenesis and tumor growth. This compound has garnered attention for its antiangiogenic and antitumor properties, making it a candidate for therapeutic applications in oncology. The structural formula of 6-(2-Aminoethyl)amino-5-chlorouracil includes a chlorinated uracil backbone with an aminoethyl side chain, contributing to its biological activity and specificity against certain cancer types .

Types of Reactions

6-(2-Aminoethyl)amino-5-chlorouracil can undergo various chemical transformations, including:

- Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles.

- Oxidation and Reduction Reactions: The amino groups present in the compound can participate in oxidation and reduction processes.

Common Reagents and Conditions- Substitution Reactions: Often conducted in polar solvents like dimethyl sulfoxide or acetonitrile using nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction .

6-(2-Aminoethyl)amino-5-chlorouracil functions primarily as a competitive inhibitor of thymidine phosphorylase, exhibiting a Ki value of 165 nmol/L. Its inhibition of this enzyme disrupts angiogenic pathways critical for tumor growth. In vivo studies have demonstrated that oral administration of this compound can reduce tumor growth by 40% to 50% in xenograft models of non-small cell lung cancer and pancreatic cancer, highlighting its potential as an antiangiogenic agent .

Mechanism of Action

The compound binds to thymidine phosphorylase, preventing the conversion of thymidine to thymine and affecting downstream angiogenic processes. This action leads to reduced microvessel density within tumors, thereby inhibiting their growth .

Synthetic Routes

The synthesis of 6-(2-Aminoethyl)amino-5-chlorouracil typically involves the reaction between 5-chlorouracil and 2-aminoethylamine. The reaction is generally carried out in solvents like dimethyl sulfoxide at elevated temperatures to facilitate product formation.

Industrial Production

While specific industrial production methods are not extensively documented, optimizing reaction conditions such as temperature, solvent choice, and reaction time is essential for scaling up synthesis to achieve higher yields suitable for therapeutic applications .

6-(2-Aminoethyl)amino-5-chlorouracil has several applications, particularly in:

- Cancer Research: As an inhibitor of thymidine phosphorylase, it is used to explore mechanisms of tumor growth and angiogenesis.

- Medicinal Chemistry: It serves as a lead compound for developing novel anticancer drugs aimed at targeting angiogenic pathways.

- Biological Studies: Researchers utilize this compound to investigate the role of thymidine phosphorylase in cellular processes .

Research indicates that 6-(2-Aminoethyl)amino-5-chlorouracil interacts specifically with thymidine phosphorylase without affecting related enzymes such as uridine phosphorylase or purine nucleoside phosphorylase at concentrations up to 1 mmol/L. This selectivity emphasizes its potential as a targeted therapeutic agent .

Several compounds share structural similarities with 6-(2-Aminoethyl)amino-5-chlorouracil, each exhibiting varying degrees of biological activity:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Uracil derivative | Anticancer; inhibits RNA synthesis |

| Capecitabine | Prodrug of 5-fluorouracil | Antitumor; targets DNA synthesis |

| 6-Aminouracil | Amino substitution | Antiviral; inhibits viral RNA polymerase |

| 5-Chloro-2'-deoxyuridine | Chlorinated uracil | Antiviral; DNA synthesis inhibitor |

These compounds highlight the uniqueness of 6-(2-Aminoethyl)amino-5-chlorouracil, particularly in its selective inhibition of thymidine phosphorylase, which is crucial for its antiangiogenic properties .

The synthesis of uracil derivatives has evolved significantly since the first systematic studies began in the late 19th century [28]. The foundational work by Grimaux in 1879 demonstrated the first laboratory synthesis of pyrimidine derivatives through the condensation of urea with malonic acid in the presence of phosphoryl chloride [28]. This pioneering approach established the basic principles for constructing the pyrimidine core that would later be adapted for more complex 6-substituted derivatives.

The historical development of synthetic routes for 6-substituted uracil derivatives can be traced through several key methodological advances [26] [27]. The most common early approach involved the condensation of malic acid with urea in fuming sulfuric acid, which provided a reliable route to the basic uracil framework [26]. However, this method required subsequent functionalization to introduce substituents at the 6-position, leading to the development of more sophisticated synthetic strategies.

A significant breakthrough came with the recognition that nucleophilic substitution reactions could be employed to introduce various substituents at specific positions of the pyrimidine ring [4]. The work on halogenated pyrimidines demonstrated that these compounds serve as excellent substrates for nucleophilic aromatic substitution processes, with the electron-deficient nature of the pyrimidine ring making displacement reactions more favorable [4].

The evolution of synthetic methodologies has been driven by the need for regioselective transformations [15]. Early studies revealed that 4-monosubstituted pyrimidines generally work well in ring-opening and ring-closing protocols, while 5-monosubstituted pyrimidines form complex mixtures requiring more sophisticated purification strategies [15]. These observations led to the development of more selective synthetic approaches that could target specific substitution patterns.

Recent advances in synthetic methodology have focused on developing environmentally friendly and industrially scalable processes [14]. The implementation of photoinduced reactions has emerged as a particularly promising approach, with visible light-induced bromination reactions demonstrating excellent scalability from milligram to multigram quantities [14]. These green chemistry approaches represent a significant departure from traditional harsh reaction conditions and toxic reagents.

Optimization of Nucleophilic Substitution Reactions at C-5 and C-6 Positions

The optimization of nucleophilic substitution reactions at the C-5 and C-6 positions of pyrimidine derivatives requires careful consideration of electronic and steric factors [36]. Research has demonstrated that nucleophilic attack on 2,4-dichloropyrimidines shows high regioselectivity, with the C-4 position being strongly preferred over the C-2 position [36]. This regioselectivity arises from the greater electrophilic character of the C-4 carbon due to its proximity to both nitrogen atoms in the pyrimidine ring.

The activation of halopyrimidines toward nucleophilic substitution has been enhanced through the use of various activating groups [37]. Studies have shown that N-nitroso groups can significantly activate chloropyrimidines toward nucleophilic substitution by amines, permitting efficient one-pot synthesis of pyrimidine diamines [37]. This activation strategy has proven particularly useful for otherwise unreactive aromatic amines that show poor reactivity with nonactivated chloropyrimidines.

Lewis acid catalysis has emerged as a powerful tool for enhancing nucleophilic substitution reactions [35]. The use of trimethylsilyl trifluoromethanesulfonate has been shown to significantly enhance the efficiency of bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin [35]. This approach allows for smooth halogenation of both protected and unprotected nucleosides under mild conditions.

The influence of solvent systems on reaction regioselectivity has been extensively studied [38]. Research on 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds has revealed that sequential nucleophilic substitution can be controlled through careful selection of reaction conditions [38]. The reactivity difference between chlorides at different positions allows for selective displacement, with amination yielding high C-2 regioselectivity while thiolation selectivity is influenced by C-6 substituents.

Steric effects play a crucial role in determining reaction outcomes [4]. As the steric requirement of nucleophiles increases, substitution at the less activated C-2 position becomes more favorable due to steric hindrance at the more activated C-4 position caused by adjacent substituents [4]. This steric control can be exploited to achieve desired regioselectivity patterns in complex synthetic sequences.

| Synthetic Method | Target Product | Yield (%) | Temperature (°C) | Industrial Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Sodium Hypochlorite/Sulfuric Acid | 5-Chlorouracil | 95.3 | 5-25 to 95-100 | Excellent (40 kg demonstrated) | Moderate |

| N-Bromosuccinimide | 5-Bromouracil Derivatives | 68-93 | Room Temperature | Good | Good |

| Dibromo-5,5-dimethylhydantoin | 5-Halogenated Nucleosides | Quantitative | Ambient | Moderate | Good |

| Photoinduced Bromination | 5-Bromouracil (Scalable) | 84-94 | 25-30 | Excellent (1.2 kg/day) | Excellent (Green) |

Industrial Scale-Up Challenges in Halogenated Uracil Production

The industrial production of halogenated uracil derivatives faces numerous technical and economic challenges that must be addressed for successful commercialization [40] [41]. Process intensification represents one of the primary hurdles, as scaling from laboratory to industrial production involves complex trade-offs between cost and activity [40]. High cell densities required for efficient production often lead to oxygen limitation and insufficient cooling capacity, necessitating the implementation of continuous fermentation processes.

Environmental compliance has become increasingly stringent, with regulatory agencies imposing strict limitations on solvent usage and by-product formation [42]. The pharmaceutical industry has responded by adopting green chemistry practices, including biocatalysis and solvent-free reactions, to minimize environmental impact [42]. These approaches offer significant benefits in terms of reduced solvent usage and minimized waste generation, but often require substantial investment in new equipment and process development.

Cost optimization remains a critical factor in industrial viability [44]. The global pharmaceutical intermediates market, valued at approximately 26 billion dollars in 2021, continues to face pressure from fluctuating raw material costs and energy consumption requirements [44]. Manufacturers have addressed these challenges through process integration strategies and catalyst recycling systems that improve overall economic efficiency.

Quality control in large-scale production presents unique challenges related to purity maintenance and contamination control [41]. The complexity of maintaining precise reaction conditions across large volumes requires sophisticated monitoring systems and automated control technologies [41]. Temperature homogeneity, oxygen concentration, and agitation parameters must be carefully controlled to avoid problems such as toxic product accumulation or cellular aggregate formation.

Regioselectivity control becomes particularly challenging at industrial scale [39]. The preference for C-4 versus C-2 substitution in nucleophilic displacement reactions must be maintained consistently across large batches [39]. This requires precise control of reaction parameters and often necessitates the use of Lewis acid activation or steric hindrance control strategies to maintain desired selectivity patterns.

Waste management considerations have become central to industrial process design [42]. Solvent recovery systems and cleaner production processes are now standard requirements for new manufacturing facilities [42]. The implementation of these systems often requires significant capital investment but provides long-term benefits through reduced waste disposal costs and improved regulatory compliance.

| Challenge Category | Specific Issues | Solutions/Approaches | Impact Level |

|---|---|---|---|

| Scale-up Process Intensification | High cell densities, oxygen limitation, cooling capacity | Continuous fermentation, process optimization | High |

| Regioselectivity Control | C-4 vs C-2 selectivity in nucleophilic substitution | Lewis acid activation, steric hindrance control | Critical |

| Environmental Compliance | Solvent usage, by-product formation | Green chemistry, biocatalysis implementation | Regulatory |

| Cost Optimization | Raw material costs, energy consumption | Process integration, catalyst recycling | Economic |

| Quality Control | Purity maintenance, contamination control | Real-time monitoring, automated control | Product Quality |

| Waste Management | Solvent recovery, toxic waste treatment | Solvent recycling, cleaner production | Environmental |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship modeling has become an indispensable tool for understanding and predicting the biological activities of pyrimidine derivatives [47] [50]. Three-dimensional QSAR methodologies, particularly Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis, have demonstrated exceptional predictive capabilities for pyrimidine-based compounds [47]. Studies on pyrimidine derivatives of second-generation anaplastic lymphoma kinase inhibitors have yielded models with non-cross-validated correlation coefficients of 0.998 for Comparative Molecular Field Analysis and 0.988 for Comparative Molecular Similarity Index Analysis [47].

The development of robust QSAR models requires careful consideration of molecular descriptors and statistical validation procedures [51]. Research on tri-substituted pyrimidine derivatives has demonstrated that quantum chemical descriptors, including dipole moment, highest occupied molecular orbital energy, isotropic polarizability, and molecular lipophilicity, provide excellent predictive performance [51]. Multiple Linear Regression models have achieved correlation coefficients of 0.913, while Artificial Neural Network models have demonstrated superior performance with correlation coefficients of 0.982 [51].

Machine learning approaches have revolutionized QSAR modeling capabilities for pyrimidine and uracil derivatives [50]. Data-driven machine learning models developed for pyrimidine and uracil compounds from chemical databases have demonstrated impressive predictive accuracy, with the most active synthesized compounds being predicted within 0.02 log units of experimentally determined activity [50]. These models provide powerful tools for virtual screening and compound optimization in drug discovery programs.

Variable selection methodologies have proven crucial for developing robust QSAR models [52]. The application of bee algorithm-based variable selection for halogenated pyrimidine derivatives as dihydroorotate dehydrogenase inhibitors has yielded models with correlation coefficients of 0.963 and mean relative errors of 2.86% [52]. Cross-validation studies have confirmed the superior performance of bee algorithm selection compared to genetic algorithm-based approaches [52].

The integration of three-dimensional molecular field descriptors has enhanced model interpretability and predictive power [48]. Studies on pyrido[2,3-d]pyrimidine derivatives as fibroblast growth factor receptor inhibitors have achieved conventional correlation coefficients of 0.920 and cross-validated coefficients of 0.884 [48]. These models provide valuable insights into the molecular features responsible for biological activity and guide rational drug design efforts.

| Study Type | Compound Class | Dataset Size | Model Performance (R²) | Cross-validation (q²) | Key Descriptors |

|---|---|---|---|---|---|

| 3D-QSAR CoMFA/CoMSIA | Pyrimidine ALK Inhibitors | 45 compounds | CoMFA: 0.998, CoMSIA: 0.988 | CoMFA: 0.663, CoMSIA: 0.730 | Steric (47%), Electrostatic (52%) |

| MLR + ANN Modeling | Tri-substituted Pyrimidines | 28 compounds | MLR: 0.913, ANN: 0.982 | External: 0.865-0.985 | μD, EHOMO, α, logP |

| Machine Learning QSAR | Uracil/Pyrimidine Derivatives | 77 compounds | 0.920 | 0.884 | Forward-selected descriptors |

| Bee Algorithm Selection | Halogenated Pyrimidines | 32 compounds | 0.963 | 0.930 | Bee algorithm-selected |

| Molecular Field Analysis | Pyrido[2,3-d]pyrimidines | 56 compounds | 0.920 | 0.884 | Multiple field descriptors |

Impact of Aminoethyl Side Chain Modifications on Bioactivity

The aminoethyl side chain represents a critical structural element that profoundly influences the biological activity of uracil derivatives [9] [18]. Research on 3-(2-aminoethyl) uracil analogues has demonstrated that systematic modifications of the phenyl ring substituents can dramatically alter biological activity profiles [9]. The introduction of substituents at the ortho or meta positions of the phenyl ring has been shown to enhance antagonistic activity against human gonadotropin-releasing hormone receptors, with 2-methoxy group incorporation providing up to 6-fold enhancement in nuclear factor of activated T-cells inhibition [9].

Side chain length optimization studies have revealed that increasing the carbon number from 3 to 4 in hydrophobic residues substantially enhances both antibacterial and antitumor activities [19]. However, the branching pattern within the butyl side chain demonstrates differential effects on cytotoxicity to host mammalian cells, with gamma-branching in leucine residues eliciting the highest potency [19]. These findings suggest that both chain length and branching geometry must be carefully optimized to achieve desired selectivity profiles.

The incorporation of hydroxyl-containing side chains has demonstrated superior antineoplastic activity compared to tertiary amino side chains [18]. Studies on anthraquinones containing [2-[(2-hydroxyethyl)amino]ethyl]amino side chains have shown enhanced biological activity, although the presence of this side chain represents a necessary but not sufficient condition for optimal antineoplastic activity [18]. This indicates that the hydroxyl functionality provides important hydrogen bonding interactions that enhance target binding affinity.

Cationic side chain modifications have proven particularly effective for enhancing receptor binding interactions [36]. The incorporation of N,N-dimethylaminoethyl groups at the 2-position of pyrimidine derivatives has demonstrated high selectivity for receptor binding sites [36]. The optimal chain length for cationic substituents appears to be 2-3 methylene units, providing the appropriate spatial positioning for electrostatic interactions with anionic receptor residues.

The influence of amino acid side chain modifications on bioactivity extends beyond simple steric considerations to include complex membrane interaction effects [21]. Chemical modification studies have revealed that tyrosine and histidine residues play crucial roles in transport mechanisms for amino-beta-lactam antibiotics [21]. The modification of these residues with specific reagents can dramatically alter uptake characteristics, demonstrating the importance of precise side chain functionality for biological activity.

Crystal structure analysis has provided insights into the relationship between side chain modifications and bioactivity [12]. Studies on uracil derivatives with different functional groups have revealed that small polar functional groups tend to increase activity against gram-negative bacteria, while larger polar groups with greater density dispersion favor activity against gram-positive bacteria [12]. These structure-activity relationships provide valuable guidance for rational drug design efforts targeting specific bacterial populations.

| Structural Modification | Bioactivity Effect | Mechanism | Optimal Chain Length |

|---|---|---|---|

| 2-OMe substitution | 6-fold NFAT inhibition enhancement | Nuclear factor activation | Not specified |

| Ortho/Meta phenyl substitution | Potent GnRH antagonist activity | Gonadotropin-releasing hormone | Not specified |

| N-alkyl chain length (C3→C4) | Enhanced antibacterial/antitumor activity | Membrane interaction enhancement | 4 carbons (butyl) |

| γ-branching in side chain | Highest cytotoxicity to mammalian cells | Membrane disruption | 4 carbons with branching |

| Hydroxyl-containing side chains | Superior antineoplastic activity | DNA/protein interaction | Variable |

| Cationic side chains | Enhanced receptor binding affinity | Electrostatic receptor binding | 2-3 methylenes optimal |